molecular formula C18H19ClN2O4S B2959625 3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 671762-55-3

3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2959625
M. Wt: 394.87
InChI Key: IMTUIFBUCNNLFM-UHFFFAOYSA-N
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Description

The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms.



Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the compound has various substituents on the ring, including a 4-chlorophenyl group, a 2,5-dimethoxyphenyl group, and a methylsulfonyl group.



Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. However, without specific studies or data on this particular compound, it’s difficult to predict its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of various heteroaromatic compounds from methyl phenyl sulfone, including pyrazoles and pyrimethamine, indicating a broader interest in developing pharmaceutically relevant compounds from sulfone precursors (Yokoyama, Tsuji, & Imamoto, 1984). Additionally, the annular tautomerism of curcuminoid NH-pyrazoles has been studied, shedding light on the structural dynamics and hydrogen bonding patterns of these compounds (Cornago et al., 2009).

Crystallography and Docking Studies

X-ray crystallography has been utilized to determine the structures of tetrazole derivatives, providing insight into their molecular conformations and potential interactions with biological targets. Such studies are crucial for understanding the bioactive conformation of compounds and guiding the design of molecules with enhanced biological activity (Al-Hourani et al., 2015).

Biological Activities and Applications

Research has also been conducted on the synthesis and structural characterization of various pyrazole derivatives, exploring their potential biological activities, including antimicrobial and anticancer properties. For instance, the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines have been investigated, revealing that certain derivatives exhibit significant activity, potentially exceeding that of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019). Additionally, novel pyrazole compounds have been synthesized and assessed for their potential as anti-cancer agents through electronic structure analysis, physico-chemical properties evaluation, and docking analysis, highlighting their promise in drug discovery (Thomas et al., 2019).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve studying its physical and chemical properties, as well as its safety and hazards.


properties

IUPAC Name

5-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-24-14-8-9-18(25-2)15(10-14)17-11-16(20-21(17)26(3,22)23)12-4-6-13(19)7-5-12/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUIFBUCNNLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

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